N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide
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Overview
Description
N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide is a chemical compound with the molecular formula C30H48N2O2 . This compound consists of 48 hydrogen atoms, 30 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . It is known for its unique structure, which includes two undec-10-enamide groups attached to a phenyl ring via an ethyl linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide typically involves the following steps:
Formation of Undec-10-enoyl Chloride: This is achieved by reacting undec-10-enoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting undec-10-enoyl chloride is then reacted with 4-(2-aminoethyl)phenol in the presence of a base such as triethylamine (TEA) to form the intermediate this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Br2, HNO3, sulfuric acid (H2SO4), elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{2-[(Dec-9-enoyl)amino]ethyl}phenyl)dec-9-enamide
- N-(4-{2-[(Dodec-11-enoyl)amino]ethyl}phenyl)dodec-11-enamide
Uniqueness
N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide is unique due to its specific chain length and the presence of two undec-10-enamide groups. This structure imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
61796-72-3 |
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Molecular Formula |
C30H48N2O2 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
N-[2-[4-(undec-10-enoylamino)phenyl]ethyl]undec-10-enamide |
InChI |
InChI=1S/C30H48N2O2/c1-3-5-7-9-11-13-15-17-19-29(33)31-26-25-27-21-23-28(24-22-27)32-30(34)20-18-16-14-12-10-8-6-4-2/h3-4,21-24H,1-2,5-20,25-26H2,(H,31,33)(H,32,34) |
InChI Key |
XTCLRZTYJCBUKE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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